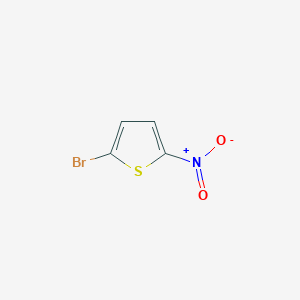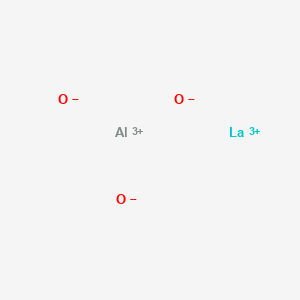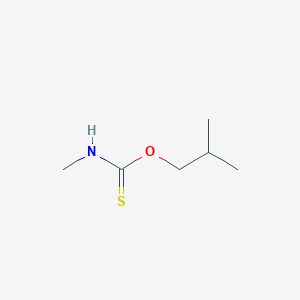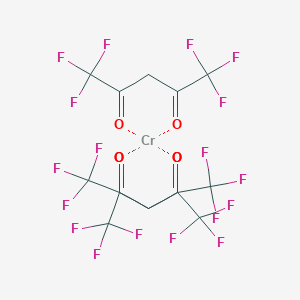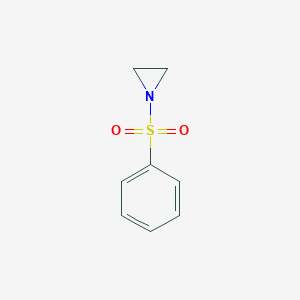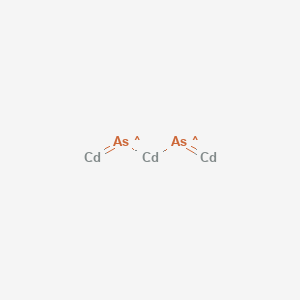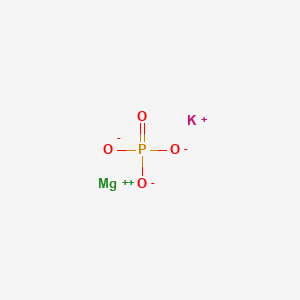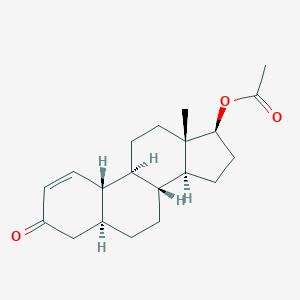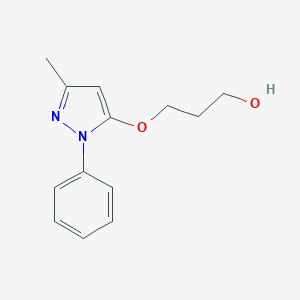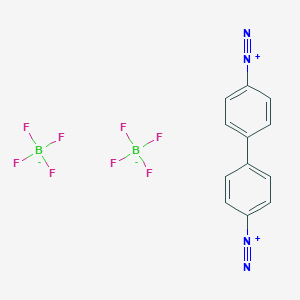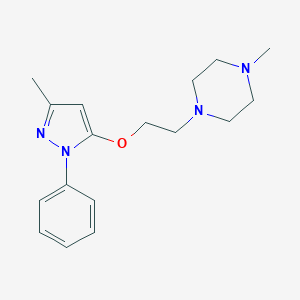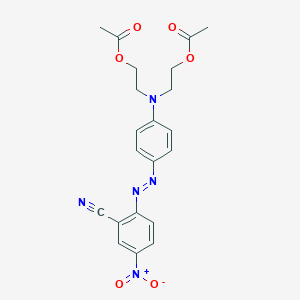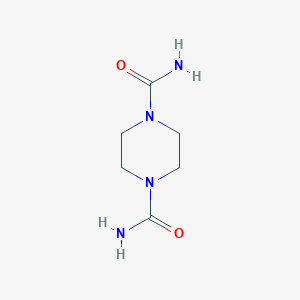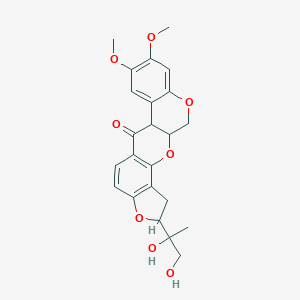
Rotenone, dihydro-dihydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rotenone, dihydro-dihydroxy-, is a natural compound that is derived from the roots of certain plants. It has been used for centuries as a pesticide, and in recent years, it has gained attention for its potential use in scientific research.
Applications De Recherche Scientifique
Parkinson's Disease Research
Rotenone has been extensively studied for its effects on dopaminergic neurons, particularly in the context of Parkinson's Disease (PD) research. In a study by Alam and Schmidt (2002), rotenone was found to cause degeneration of dopaminergic neurons and induce parkinsonian symptoms in rats (Alam & Schmidt, 2002). Similarly, Tada‐Oikawa et al. (2003) demonstrated that rotenone-induced apoptosis in human cultured cells, suggesting its role in the etiology of PD (Tada‐Oikawa et al., 2003).
Effects on Mitochondrial Function
Rotenone is known to affect mitochondrial function. Tyurina et al. (2013) showed that rotenone exposure resulted in disruption of electron transport and production of reactive oxygen species in human lymphocytes (Tyurina et al., 2013).
Environmental Impact Studies
Rotenone's impact on the environment has also been a subject of research. Dalu et al. (2015) investigated the effects of rotenone on non-target aquatic fauna, revealing its significant impact on various invertebrate groups (Dalu et al., 2015). Additionally, Robertson and SMITH-VANIZ (2008) discussed the use of rotenone in marine research and its perceived environmental effects (Robertson & SMITH-VANIZ, 2008).
Neurotoxicity and Neurodegenerative Diseases
Further exploring its neurotoxic effects, studies like that by Wu et al. (2015) have shown that rotenone impairs autophagic flux and lysosomal functions in models of Parkinson’s disease (Wu et al., 2015). Radad et al. (2019) provided a comprehensive review on rotenone as a model for Parkinson's disease, discussing its implications and mechanisms of action (Radad et al., 2019).
Tritiation and Botanical Research
Filer and Egan (2021) described the synthesis and characterization of a tritiated analogue of dihydrorotenone, highlighting its application in understanding the action of rotenoids at the receptor level in insects (Filer & Egan, 2021).
Reproducibility in Parkinson's Disease Models
Cannon et al. (2009) focused on improving the reproducibility of the rotenone model in Parkinson's disease research (Cannon et al., 2009).
Behavioral and Developmental Studies
Melo et al. (2015) assessed the short-term toxicity of rotenone on the developmental, biochemical, and behavioral aspects in fish, demonstrating its wide range of sublethal effects (Melo et al., 2015).
Propriétés
Numéro CAS |
10585-57-6 |
|---|---|
Nom du produit |
Rotenone, dihydro-dihydroxy- |
Formule moléculaire |
C23H24O8 |
Poids moléculaire |
428.4 g/mol |
Nom IUPAC |
6-(1,2-dihydroxypropan-2-yl)-16,17-dimethoxy-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one |
InChI |
InChI=1S/C23H24O8/c1-23(26,10-24)19-7-13-14(30-19)5-4-11-21(25)20-12-6-16(27-2)17(28-3)8-15(12)29-9-18(20)31-22(11)13/h4-6,8,18-20,24,26H,7,9-10H2,1-3H3 |
Clé InChI |
HCVCUIIDODCONY-UHFFFAOYSA-N |
SMILES |
CC(CO)(C1CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC)O |
SMILES canonique |
CC(CO)(C1CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC)O |
Autres numéros CAS |
10585-57-6 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



